molecular formula C14H20N2O7 B4043889 N,N-dimethyl-3-(4-methyl-2-nitrophenoxy)propan-1-amine;oxalic acid

N,N-dimethyl-3-(4-methyl-2-nitrophenoxy)propan-1-amine;oxalic acid

Cat. No.: B4043889
M. Wt: 328.32 g/mol
InChI Key: NJGIIWUSTVPVBP-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-(4-methyl-2-nitrophenoxy)propan-1-amine;oxalic acid is a useful research compound. Its molecular formula is C14H20N2O7 and its molecular weight is 328.32 g/mol. The purity is usually 95%.
The exact mass of the compound N,N-dimethyl-3-(4-methyl-2-nitrophenoxy)-1-propanamine oxalate is 328.12705098 g/mol and the complexity rating of the compound is 312. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photoassisted Fenton Reaction for Water Decontamination A study by Pignatello and Sun (1995) explored the use of photoassisted Fenton reactions for decomposing pollutants like metolachlor and methyl parathion in water. The reaction involved Fe3+/H2O2/u.v. and led to the formation of various intermediates, including oxalate. This method demonstrates a potential application for N,N-dimethyl-3-(4-methyl-2-nitrophenoxy)-1-propanamine oxalate in environmental decontamination.

Biodegradation of Toxic Compounds Research by Bhushan et al. (2000) investigated the biodegradation of 3-methyl-4-nitrophenol, a toxic compound resulting from the breakdown of certain pesticides. The study highlighted the ability of specific microorganisms to utilize such compounds as a carbon and energy source, which could be relevant for bioremediation strategies involving N,N-dimethyl-3-(4-methyl-2-nitrophenoxy)-1-propanamine oxalate.

Pharmacokinetics in Preclinical Studies In the context of pharmacokinetics and metabolism, a study by Wu et al. (2006) focused on a compound named S-1 in rats. The study aimed to understand the pharmacokinetic characteristics of propanamide in preclinical studies, which might provide insights into the metabolism and distribution of compounds like N,N-dimethyl-3-(4-methyl-2-nitrophenoxy)-1-propanamine oxalate in similar research settings.

Photocatalytic Degradation in Water Treatment Lee, Choi, and Yoon (2005) conducted research on the photocatalytic degradation of N-nitrosodimethylamine in water, utilizing surface-modified TiO2. The study identified various degradation products and highlighted the potential application of such processes in water treatment, which could be relevant to the degradation or transformation of N,N-dimethyl-3-(4-methyl-2-nitrophenoxy)-1-propanamine oxalate.

Research on NDMA Precursors in Water Treatment Mitch, Gerecke, and Sedlak (2003) focused on the analysis of NDMA precursors in water and wastewater treatment. They developed a procedure for quantifying the concentration of organic precursors of NDMA that could form during chlorination. This research is pertinent to understanding the behavior of N,N-dimethyl-3-(4-methyl-2-nitrophenoxy)-1-propanamine oxalate in similar water treatment scenarios.

Properties

IUPAC Name

N,N-dimethyl-3-(4-methyl-2-nitrophenoxy)propan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3.C2H2O4/c1-10-5-6-12(11(9-10)14(15)16)17-8-4-7-13(2)3;3-1(4)2(5)6/h5-6,9H,4,7-8H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJGIIWUSTVPVBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCN(C)C)[N+](=O)[O-].C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.